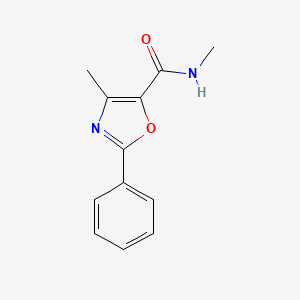![molecular formula C18H14N4OS B2881720 N-(4-{2-[(4-cyanophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide CAS No. 1021996-57-5](/img/structure/B2881720.png)
N-(4-{2-[(4-cyanophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-{4-[2-(4-cyanoanilino)-1,3-thiazol-4-yl]phenyl}acetamide” is a chemical compound with the molecular formula C18H14N4OS . It is also known by other synonyms such as “N-(4-{2-[(4-cyanophenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide” and "N-{4-[2-(4-cyanoanilino)-1,3-thiazol-4-yl]phenyl}acetamide" .
Synthesis Analysis
The synthesis of this compound and its derivatives has been the subject of various studies . For instance, one study described the synthesis and anticancer activity evaluation of N-acetamide derivatives containing a (benz)azole moiety . Another study provided detailed NMR and IR data for a similar compound .Molecular Structure Analysis
The molecular structure of “N-{4-[2-(4-cyanoanilino)-1,3-thiazol-4-yl]phenyl}acetamide” has been analyzed in several studies . These studies have used techniques such as natural bond orbital analysis, electronic structure analysis, and vibrational spectral analysis .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied in the context of its synthesis . For example, one study suggested that IMP dehydrogenase is the site of action for aminothiADiazole metabolites .Physical and Chemical Properties Analysis
The physical and chemical properties of “N-{4-[2-(4-cyanoanilino)-1,3-thiazol-4-yl]phenyl}acetamide” are detailed in various databases . The compound has a molecular weight of 334.4 g/mol, a XLogP3-AA of 3.4, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 5, and a rotatable bond count of 4 .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- Heterocyclic Compound Synthesis : Studies have focused on the synthesis of new heterocyclic compounds incorporating sulfamoyl moieties, aiming for antimicrobial applications. These compounds, including thiazole, pyridone, and chromene derivatives, were synthesized via reactions involving cyanoacetamide, highlighting the versatility and potential of N-{4-[2-(4-cyanoanilino)-1,3-thiazol-4-yl]phenyl}acetamide derivatives in creating pharmacologically active agents (Darwish et al., 2014).
Antimicrobial and Antitumor Activities
- Antimicrobial Evaluation : The synthesized compounds have been evaluated for their in vitro antibacterial and antifungal activities, showing promising results. This underscores the potential of these compounds in addressing resistant microbial strains and enhancing antimicrobial therapies (Darwish et al., 2014).
- Anticancer Potential : Another study synthesized 5-methyl-4-phenyl thiazole derivatives to investigate their anticancer activity, revealing that specific derivatives exhibit high selectivity and potency against lung adenocarcinoma cells, indicating a promising avenue for cancer treatment research (Evren et al., 2019).
Chemical Activity and Charge Transfer Studies
- Theoretical Analysis : A comprehensive study on a similar compound focused on its chemical activity, charge transfer dynamics, and theoretical properties, providing insights into the electronic and structural characteristics that underlie its biological activities. This analysis is critical for understanding how these compounds interact at the molecular level, offering a foundation for designing more effective derivatives (Ekici et al., 2020).
Propiedades
IUPAC Name |
N-[4-[2-(4-cyanoanilino)-1,3-thiazol-4-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4OS/c1-12(23)20-15-8-4-14(5-9-15)17-11-24-18(22-17)21-16-6-2-13(10-19)3-7-16/h2-9,11H,1H3,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NANDMCRQACJASA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-({6-methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one](/img/structure/B2881637.png)
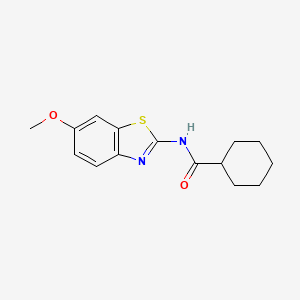
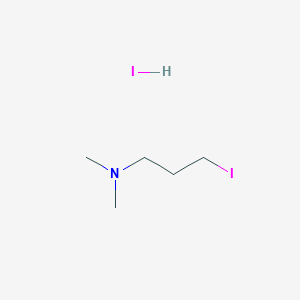
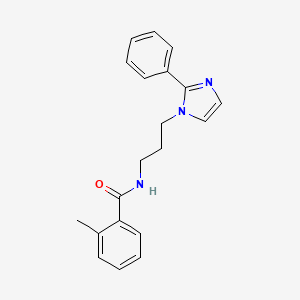
![N-(1-cyano-1,2-dimethylpropyl)-2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propanamide](/img/structure/B2881644.png)
![1-[4-(2-Fluorophenyl)piperazino]-3-[(4-fluorophenyl)sulfanyl]-2-propanol](/img/structure/B2881645.png)
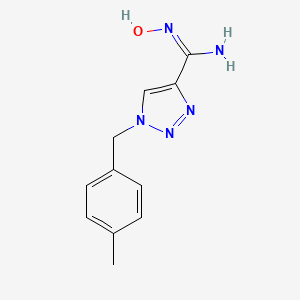
![5-chloro-2-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2881651.png)

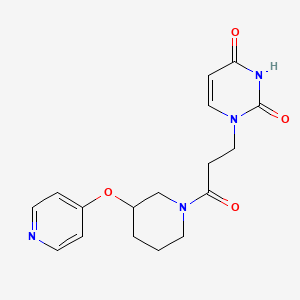
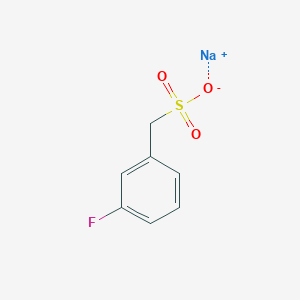

![2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]sulfanyl}-5,6-dimethyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2881658.png)
